2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid
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Overview
Description
2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₄O₅. It is characterized by the presence of two methoxy groups (-OCH₃) and a 2-oxopropyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid as the starting material.
Halogenation: The benzene ring is halogenated to introduce a halogen atom at the 6-position.
Nucleophilic Substitution: The halogen atom is substituted with a 2-oxopropyl group through nucleophilic substitution reactions.
Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dimethoxy-6-(2-oxopropyl)benzoic acid is similar to other compounds with similar structures, such as:
2,4-Dimethoxybenzoic acid: Lacks the 2-oxopropyl group.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups.
2,6-Dimethoxybenzoic acid: Different positions of methoxy groups on the benzene ring.
Uniqueness: The presence of the 2-oxopropyl group in this compound distinguishes it from other similar compounds, giving it unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Further studies and applications of this compound are likely to expand its utility and impact in various fields.
Properties
Molecular Formula |
C12H14O5 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2,4-dimethoxy-6-(2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-7(13)4-8-5-9(16-2)6-10(17-3)11(8)12(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
InChI Key |
KFWFPMUQRPSOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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